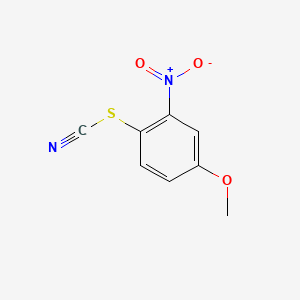

4-Methoxy-2-nitrophenylthiocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methoxy-2-nitrophenyl) thiocyanate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3S/c1-13-6-2-3-8(14-5-9)7(4-6)10(11)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBABHFYCIWRBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)SC#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5069338 | |

| Record name | Thiocyanic acid, 4-methoxy-2-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59607-71-5 | |

| Record name | Thiocyanic acid, 4-methoxy-2-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59607-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiocyanic acid, 4-methoxy-2-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059607715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocyanic acid, 4-methoxy-2-nitrophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiocyanic acid, 4-methoxy-2-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-2-nitrophenylthiocyanate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-Methoxy-2-nitrophenylthiocyanate is a specialized chemical compound for which there is limited information in public databases and commercial catalogs. This guide has been compiled from established chemical principles and data for structurally related compounds. All experimental procedures are illustrative and should be adapted and optimized under appropriate laboratory settings.

Introduction

This compound is an aromatic organic compound characterized by a benzene ring substituted with a methoxy group, a nitro group, and a thiocyanate group. The relative positions of these functional groups (4-methoxy, 2-nitro) are critical to its chemical properties and potential reactivity. The thiocyanate (-SCN) functional group is a versatile moiety in organic synthesis and can be a precursor to various sulfur-containing heterocycles. It is an isomer of the more commonly found isothiocyanate (-NCS) functional group. Given the scarcity of data for this specific compound, this guide provides a theoretical and practical framework for its synthesis and characterization based on well-established chemical reactions.

Physicochemical Data

| Property | Value (Estimated) | Notes |

| CAS Number | Not assigned | This compound is not listed in major chemical databases. |

| Molecular Formula | C8H6N2O3S | Calculated from the chemical structure. |

| Molecular Weight | 210.21 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | Expected to be a yellow to orange crystalline solid | Based on the appearance of the precursor, 4-methoxy-2-nitroaniline. |

| Melting Point | > 100 °C | Estimated based on related nitroaromatic compounds. |

| Boiling Point | > 300 °C | Expected to be high and likely to decompose before boiling at atmospheric pressure. |

| Solubility | Insoluble in water; soluble in organic solvents like acetone, DMSO, and DMF. | Typical for moderately polar aromatic compounds. |

| pKa | Not applicable | The molecule does not have a readily ionizable proton. |

Proposed Experimental Protocols

The synthesis of this compound can be approached through several established methods for the preparation of aryl thiocyanates. The most plausible route starts from the commercially available 4-methoxy-2-nitroaniline.

This is a classic and reliable method for introducing a thiocyanate group onto an aromatic ring.

Step 1: Diazotization of 4-Methoxy-2-nitroaniline

-

Materials:

-

4-Methoxy-2-nitroaniline (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl, 3.0 eq)

-

Sodium Nitrite (NaNO2, 1.1 eq)

-

Distilled water

-

Ice

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 4-methoxy-2-nitroaniline in a mixture of water and concentrated hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is maintained below 5 °C. The addition should be slow to control the exothermic reaction.

-

Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt solution. The solution should be clear or slightly yellow.

-

Step 2: Thiocyanation (Sandmeyer-type Reaction)

-

Materials:

-

Potassium Thiocyanate (KSCN, 1.2 eq)

-

Copper(I) Thiocyanate (CuSCN, catalytic amount, optional but recommended)

-

Distilled water

-

Ethyl acetate or Dichloromethane for extraction

-

-

Procedure:

-

In a separate beaker, dissolve potassium thiocyanate in water. If using a catalyst, add copper(I) thiocyanate to this solution.

-

Cool the thiocyanate solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the stirred thiocyanate solution. Effervescence (release of N2 gas) should be observed. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

The solid product, this compound, should precipitate from the solution.

-

Collect the solid by vacuum filtration and wash with cold water.

-

For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture. Alternatively, the reaction mixture can be extracted with an organic solvent, the organic layer dried over anhydrous sodium sulfate, and the solvent evaporated to yield the crude product.

-

An alternative approach involves the direct thiocyanation of an activated aromatic ring.

-

Materials:

-

4-Methoxy-2-nitroaniline (1.0 eq)

-

Potassium Thiocyanate (KSCN, 2.1 eq)

-

N-Bromosuccinimide (NBS, 1.0 eq)

-

Ethanol

-

-

Procedure:

-

Dissolve N-bromosuccinimide in ethanol in a round-bottom flask and add potassium thiocyanate. Stir the mixture at room temperature for about 5 minutes.

-

Add 4-methoxy-2-nitroaniline to the solution and continue stirring at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel.

-

Mandatory Visualizations

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is no information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. Aromatic nitro compounds and thiocyanates can exhibit a range of biological effects, and any investigation into the bioactivity of this compound would be novel research. It is recommended that appropriate safety precautions be taken when handling this compound due to the presence of the nitro and thiocyanate functional groups, which can have toxicological properties.

Conclusion

This technical guide provides a comprehensive overview of this compound, a compound for which there is currently a lack of published data. The guide outlines its predicted physicochemical properties and provides detailed, plausible protocols for its synthesis from readily available starting materials. The provided workflow diagram offers a clear visual representation of the synthetic process. This information is intended to serve as a valuable resource for researchers and scientists interested in the synthesis and potential applications of this novel compound in drug development and other areas of chemical research. All proposed experimental work should be conducted with appropriate safety measures and adapted as necessary.

An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-nitrophenylthiocyanate

Part I: Synthesis of 4-Methoxy-2-nitroaniline

The synthesis of the precursor, 4-methoxy-2-nitroaniline, is a well-established three-step process beginning with 4-methoxyaniline. This pathway involves an initial acetylation to protect the amine group, followed by nitration and subsequent deprotection via hydrolysis.[1]

Experimental Protocol: Synthesis of 4-Methoxy-2-nitroaniline

Step 1: Acetylation of 4-Methoxyaniline

-

In a suitable reaction vessel, dissolve 4-methoxyaniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution while maintaining a controlled temperature.

-

The reaction mixture is stirred for a specified duration to ensure complete acetylation to N-(4-methoxyphenyl)acetamide.

-

Upon completion, the product can be isolated by precipitation and filtration.

Step 2: Nitration of N-(4-methoxyphenyl)acetamide

-

The N-(4-methoxyphenyl)acetamide is dissolved in a suitable solvent, such as a mixture of concentrated sulfuric acid and nitric acid (mixed acid).[1]

-

The nitrating agent is added dropwise to the solution at a low temperature to control the exothermic reaction and prevent over-nitration.

-

The reaction is stirred until the formation of N-(4-methoxy-2-nitrophenyl)acetamide is complete.

-

The product is then isolated by carefully quenching the reaction mixture in ice water, followed by filtration.

Step 3: Hydrolysis of N-(4-methoxy-2-nitrophenyl)acetamide

-

The N-(4-methoxy-2-nitrophenyl)acetamide is suspended in an acidic or basic solution (e.g., aqueous HCl or NaOH).

-

The mixture is heated to reflux to facilitate the hydrolysis of the acetamide group.

-

After the reaction is complete, the solution is cooled, and the pH is adjusted to precipitate the 4-methoxy-2-nitroaniline.

-

The solid product is collected by filtration, washed with water, and dried.

Part II: Synthesis of 4-Methoxy-2-nitrophenylthiocyanate

The final step involves the electrophilic thiocyanation of the aromatic ring of 4-methoxy-2-nitroaniline. This guide presents an adapted mechanochemical protocol based on the successful thiocyanation of 2-nitroaniline, which is expected to have similar reactivity.[2][3] This method offers advantages such as being solvent-free and often leading to high yields.

Adapted Experimental Protocol: Mechanochemical Thiocyanation

-

To a stainless-steel milling jar containing two stainless-steel ball bearings, add 4-methoxy-2-nitroaniline and silica gel.[2]

-

Mill the mixture for a short period to ensure homogeneity.[2]

-

Add ammonium thiocyanate and ammonium persulfate to the jar.[2]

-

Continue milling the mixture at a specified frequency for a duration determined by reaction monitoring.[2]

-

After milling, the crude product is extracted from the milling jar and purified, typically by column chromatography on silica gel.[2]

Quantitative Data

The following table summarizes the expected quantitative data for the thiocyanation step, based on the reported synthesis of the analogous compound, 2-nitro-4-thiocyanatoaniline.[2]

| Parameter | Value | Notes |

| Starting Material | 4-Methoxy-2-nitroaniline | - |

| Reagents | Ammonium Thiocyanate, Ammonium Persulfate | Mechanochemical reaction[2] |

| Expected Yield | ~92% | Based on the reported yield for 2-nitro-4-thiocyanatoaniline[2] |

| Melting Point | 108–110 °C | For 2-nitro-4-thiocyanatoaniline[2] |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.40 (d, J=2.4 Hz, 1H), 7.56 (dd, J=8.8, 2.4 Hz, 1H), 6.91 (d, J=8.8 Hz, 1H), 6.38 (s, 2H) | Expected chemical shifts for 2-nitro-4-thiocyanatoaniline[2] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 145.7, 138.8, 132.1, 131.3, 120.8, 110.7, 109.6 | Expected chemical shifts for 2-nitro-4-thiocyanatoaniline[2] |

| IR (neat, cm⁻¹) | 3477, 3361, 2152, 1505, 1340, 893, 822 | Characteristic peaks for 2-nitro-4-thiocyanatoaniline[2] |

| Mass Spec (EI, 70 eV) m/z (%) | 195 [M⁺] | For 2-nitro-4-thiocyanatoaniline[2] |

Mandatory Visualizations

Caption: Overall synthesis pathway for this compound.

Caption: Experimental workflow for the mechanochemical thiocyanation step.

References

Unraveling the Biological Activities of 4-Methoxy-2-nitrophenylthiocyanate: A Review of Current Knowledge

Researchers, scientists, and drug development professionals investigating the properties of 4-Methoxy-2-nitrophenylthiocyanate will find a notable scarcity of detailed mechanistic studies in publicly available scientific literature. While a comprehensive, in-depth technical guide on its core mechanism of action remains to be written, existing data provides foundational knowledge and points toward potential avenues for future research.

Currently, information on this compound is primarily centered on its synthesis, chemical properties, and toxicological profile rather than a specific pharmacological mechanism. The related compound, 4-Methoxy-2-nitrophenyl isothiocyanate, offers some clues to potential biological interactions, though direct evidence for the thiocyanate variant is lacking.

Summary of Known Biological and Toxicological Data

Information regarding the biological effects of this compound is limited. Toxicological assessments have been reported, providing initial safety data.

Table 1: Summary of Toxicological Data for this compound

| Test Type | Species | Route of Administration | Result | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | 3536 mg/kg | [1] |

| Skin Sensitization | Guinea Pig | Dermal | Strong erythema developed in 9 out of 10 animals after challenge. | [2][3] |

This limited data indicates that while the compound has a relatively high oral LD50 in rats, it is a potent skin sensitizer in guinea pigs.[2][3]

Potential Mechanisms and Research Leads from Related Compounds

While direct mechanistic studies on this compound are not available, research on the closely related isothiocyanate analog provides some speculative directions for investigation.

Interaction with Thiol-Containing Molecules

A significant chemical property of isothiocyanates is their reactivity towards nucleophiles, particularly the thiol groups of cysteine residues in proteins and in molecules like glutathione. A methodology has been developed for the analysis of glutathione using 4-methoxy-2-nitrophenyl isothiocyanate as a derivatizing agent, confirming its ability to react with thiols. This reactivity is a common mechanism of action for many biologically active isothiocyanates, suggesting that this compound may also exert biological effects through interaction with protein thiols, potentially leading to enzyme inhibition or modulation of signaling pathways.

Potential Role as a TRPV1 Modulator

A patent for substituted spiro compounds as pain-relief medicaments lists 4-methoxy-2-nitrophenyl isothiocyanate as a possible reagent in the synthesis of compounds targeting the vanilloid receptor 1 (VR1/TRPV1).[4][5] The TRPV1 receptor is a key player in pain and inflammation pathways. While this does not imply direct activity of 4-Methoxy-2-nitrophenyl isothiocyanate on TRPV1, it suggests that molecules with this substitution pattern may be relevant in the design of TRPV1 modulators.

Precursor for Anti-Proliferative Agents

In a study focused on the development of anti-cancer agents, 4-methoxy-2-nitrophenyl isothiocyanate was used as a starting material for the synthesis of novel 2-imino-5-arylidine-thiazolidine analogues.[6] One of the synthesized compounds demonstrated anti-proliferative activity against the MCF7 breast cancer cell line and was found to selectively inhibit the phosphorylation of ERK, a key component of the MAPK signaling pathway.[6] This suggests that while not a direct action of the parent compound, the 4-methoxy-2-nitrophenyl moiety can be incorporated into larger molecules with specific biological activities.

Experimental Protocols

Detailed experimental protocols for the mechanism of action of this compound are not available due to the lack of such studies. However, the protocol for the skin sensitization test is outlined in the OECD Guideline for Testing of Chemicals, Guideline 406.[2][3]

Skin Sensitization Test (Freund's Adjuvant Method)[2][3]

-

Induction Phase: A group of 10 guinea pigs are induced with the test article in Freund's adjuvant.

-

Challenge Phase: Following the induction period, the animals are challenged with the test article.

-

Observation: The development and persistence of erythema and other skin reactions are observed at specified time points (e.g., 48 hours) post-challenge.

Future Research Directions

The current body of knowledge on this compound is insufficient to define its mechanism of action. Future research should focus on:

-

Biochemical Screening: Testing the compound's ability to inhibit a panel of enzymes, particularly those with reactive cysteine residues in their active sites.

-

Cellular Assays: Evaluating the effect of the compound on various cell lines to identify potential cytotoxic, anti-proliferative, or anti-inflammatory effects.

-

Pathway Analysis: If cellular effects are observed, further studies to elucidate the affected signaling pathways (e.g., MAPK, NF-κB) would be warranted.

-

Target Identification: Utilizing techniques such as affinity chromatography or chemical proteomics to identify specific protein targets of the compound.

Below is a conceptual workflow for future investigations into the mechanism of action of this compound.

References

- 1. scribd.com [scribd.com]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. Preliminary Evaluations of Initial TSCA Section 8(e) Substantial Risk Notices: January 1, 1987 - December 31, 1988 [nepis.epa.gov]

- 4. US20080269271A1 - Substituted Spiro Compounds and Their Use for Producing Pain-Relief Medicaments - Google Patents [patents.google.com]

- 5. CA2608309A1 - Substituted spiro compounds and their use for producing pain-relief medicaments - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on 4-Methoxy-2-nitrophenylthiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-2-nitrophenylthiocyanate, a niche organic compound with potential applications in medicinal chemistry and materials science. Due to the limited direct literature on this specific molecule, this document leverages data from closely related analogues to propose a viable synthetic route and discuss potential properties and biological activities. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and similar compounds.

Introduction

Aryl thiocyanates are a class of organic compounds characterized by the presence of a thiocyanate (-SCN) group attached to an aromatic ring. These compounds are valuable intermediates in organic synthesis, readily convertible to other sulfur-containing functionalities such as thiols, thioethers, and sulfur-containing heterocycles. The electronic properties of the aromatic ring, dictated by its substituents, significantly influence the reactivity and potential biological activity of the molecule. The title compound, this compound, features an electron-donating methoxy group and an electron-withdrawing nitro group, which are expected to modulate its chemical and biological characteristics. While direct studies on this compound are scarce, its structural similarity to other biologically active nitroaromatic and thiocyanate-containing compounds suggests potential for investigation in drug discovery.[1][2][3][4]

Proposed Synthesis

Method A: Thiocyanation using N-Bromosuccinimide and Potassium Thiocyanate

This method relies on the in-situ generation of an electrophilic thiocyanating agent from the reaction of N-bromosuccinimide (NBS) with potassium thiocyanate (KSCN).[5] The electron-rich aromatic ring of the aniline then undergoes electrophilic aromatic substitution.

Proposed Experimental Protocol:

-

To a solution of N-bromosuccinimide (1.0 mmol) in ethanol (10 mL), add potassium thiocyanate (2.1 mmol) and stir at room temperature (27 °C) for 5 minutes.[5]

-

To this mixture, add 4-Methoxy-2-nitroaniline (1.0 mmol).

-

Stir the reaction mixture at room temperature for a designated time (e.g., 20 minutes, monitoring by TLC is recommended).[5]

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with water and extract with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate mixtures) to yield this compound.

Method B: Mechanochemical Thiocyanation

A greener, solvent-free approach involves the mechanochemical reaction of the aniline with ammonium persulfate and ammonium thiocyanate using a ball mill.[6][7]

Proposed Experimental Protocol:

-

In a stainless-steel milling jar containing two stainless-steel ball bearings, add 4-Methoxy-2-nitroaniline (0.2 mmol) and silica gel (0.15 g) as a grinding auxiliary.[6][7]

-

Add ammonium thiocyanate (1.5 equiv, 0.3 mmol) and ammonium persulfate (1.5 equiv, 0.3 mmol) to the jar.[6][7]

-

After milling, the crude product can be purified directly by column chromatography.

Workflow for the Proposed Synthesis of this compound:

Caption: Proposed synthetic routes to this compound.

Physicochemical Properties

As no experimental data for this compound is available, the properties of the starting material and a related isomer are presented for reference.

Table 1: Physicochemical Properties of 4-Methoxy-2-nitroaniline and a Related Isomer.

| Property | 4-Methoxy-2-nitroaniline | 2-Methoxy-4-nitrophenyl isothiocyanate |

| CAS Number | 96-96-8 | 190774-55-1[8] |

| Molecular Formula | C₇H₈N₂O₃ | C₈H₆N₂O₃S[8] |

| Molecular Weight | 168.15 g/mol | 210.21 g/mol [8] |

| Melting Point | 127-129 °C | Not Available |

| Appearance | Orange to red crystalline powder | Not Available |

| Solubility | Slightly soluble in water. Soluble in hot methanol.[9] | Not Available |

Spectroscopic Data

No spectroscopic data for this compound has been reported. For the purpose of characterization upon synthesis, the expected spectroscopic features would include:

-

¹H NMR: Signals corresponding to the aromatic protons, with coupling patterns dictated by their positions relative to the substituents. A singlet for the methoxy group protons would also be expected.

-

¹³C NMR: Resonances for the aromatic carbons, the methoxy carbon, and the thiocyanate carbon.

-

IR Spectroscopy: Characteristic stretching frequencies for the nitro group (NO₂), the thiocyanate group (-SCN), the C-O-C ether linkage, and aromatic C-H bonds.

-

Mass Spectrometry: A molecular ion peak corresponding to the exact mass of C₈H₆N₂O₃S.

Potential Biological Activity

The biological profile of this compound remains unexplored. However, the presence of the nitro group and the thiocyanate moiety suggests potential for various biological activities.

-

Nitroaromatic Compounds: Molecules containing a nitro group are known to exhibit a wide range of biological effects, including antibacterial, antifungal, and antiprotozoal activities.[1][4] The nitro group can undergo bioreduction in hypoxic environments, a property exploited in the design of hypoxia-activated prodrugs for cancer therapy.

-

Thiocyanate Compounds: Organic thiocyanates have been investigated for their antimicrobial and anticancer properties.[2][3] The thiocyanate group can act as a precursor to isothiocyanates, a class of compounds known for their chemopreventive effects.

Given these precedents, this compound warrants investigation for its potential as an antimicrobial or anticancer agent.

Logical Relationship of Potential Biological Activity:

Caption: Inferred potential biological activities of the title compound.

Conclusion

This compound represents an uncharacterized molecule with potential for further scientific inquiry. Based on established synthetic methodologies for analogous compounds, this guide provides detailed protocols for its potential synthesis. While experimental data for the title compound is currently absent from the literature, the known biological activities of related nitroaromatic and thiocyanate-containing molecules suggest that it may possess interesting pharmacological properties. This document serves as a starting point for researchers to synthesize and evaluate the chemical and biological characteristics of this compound, potentially leading to new discoveries in medicinal chemistry and materials science.

References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Studies on the biological activity of some nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-Methoxy-4-nitrophenyl isothiocyanate (CAS 190774-55-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 4-Methoxy-2-nitroaniline, 99% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to 4-Methoxy-2-nitrophenylthiocyanate: Synthesis, Characterization, and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 4-Methoxy-2-nitrophenylthiocyanate, a novel aromatic compound with potential applications in medicinal chemistry. Due to the limited availability of direct research on this specific molecule, this guide presents a proposed synthetic pathway, predicted physicochemical and spectroscopic properties based on analogous structures, and a hypothesized mechanism of biological action. The proposed synthesis leverages the well-established Sandmeyer reaction, starting from the commercially available 4-methoxy-2-nitroaniline. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar nitroaromatic thiocyanates.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 4-methoxy-2-nitroaniline. The key transformation is the conversion of the amino group to a thiocyanate group via a Sandmeyer-type reaction. This involves the diazotization of the aniline followed by reaction with a copper(I) thiocyanate salt.

Synthetic Workflow Diagram

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols

Materials:

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Potassium Thiocyanate (KSCN)

-

Sodium Bisulfite (NaHSO₃)

-

Urea

-

Diethyl Ether or Dichloromethane

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Ice

Protocol 1: Preparation of 4-Methoxy-2-nitrobenzenediazonium Chloride Solution

-

In a 250 mL beaker, dissolve 16.8 g (0.1 mol) of 4-methoxy-2-nitroaniline in 50 mL of a 3 M hydrochloric acid solution by gentle warming.[1]

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.

-

In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of deionized water and cool the solution to 0-5 °C.

-

Add the cold sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature remains below 5 °C.

-

After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5 °C.

-

Add a small amount of urea to decompose any excess nitrous acid (cessation of gas evolution indicates completion).

-

The resulting solution of 4-methoxy-2-nitrobenzenediazonium chloride is kept in the ice bath and used immediately in the next step.

Protocol 2: Preparation of Copper(I) Thiocyanate (CuSCN)

-

In a 500 mL flask, dissolve 25 g (0.1 mol) of copper(II) sulfate pentahydrate and 16 g (0.165 mol) of potassium thiocyanate in 100 mL of warm deionized water.

-

Cool the solution to room temperature.

-

Slowly add a solution of 10.4 g (0.1 mol) of sodium bisulfite in 50 mL of water with stirring.

-

A white precipitate of copper(I) thiocyanate will form.

-

Allow the precipitate to settle, then decant the supernatant.

-

Wash the precipitate with three 50 mL portions of deionized water, decanting the washings each time.

Protocol 3: Sandmeyer Thiocyanation

-

To the freshly prepared, cold slurry of copper(I) thiocyanate, add the cold 4-methoxy-2-nitrobenzenediazonium chloride solution in small portions with vigorous stirring.

-

A reaction is evident by the evolution of nitrogen gas. Maintain the temperature of the reaction mixture below 10 °C during the initial phase of the addition.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature.

Protocol 4: Product Isolation and Purification

-

Transfer the reaction mixture to a separatory funnel and extract with three 50 mL portions of diethyl ether or dichloromethane.

-

Combine the organic extracts and wash with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system or by recrystallization from a suitable solvent like ethanol or methanol.

Physicochemical and Spectroscopic Data

As this compound is a novel compound, experimental data is not available. The following tables summarize the known data for the starting material and predicted data for the final product.

Physicochemical Properties

| Property | 4-Methoxy-2-nitroaniline (Starting Material) | This compound (Product - Predicted) |

| Molecular Formula | C₇H₈N₂O₃[4] | C₈H₆N₂O₃S |

| Molecular Weight | 168.15 g/mol [1][4] | 210.21 g/mol |

| Appearance | Orange to red crystalline powder | Yellow to orange solid |

| Melting Point | 116-119 °C | 95-105 °C (estimated) |

| CAS Number | 96-96-8[4] | Not available |

Predicted Spectroscopic Data

| Technique | Predicted Data for this compound |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.8-7.9 (d, 1H, Ar-H), 7.2-7.3 (dd, 1H, Ar-H), 7.0-7.1 (d, 1H, Ar-H), 3.9 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160-162 (C-OCH₃), 148-150 (C-NO₂), 135-137 (C-SCN), 125-127 (Ar-CH), 118-120 (Ar-CH), 110-112 (SCN), 105-107 (Ar-CH), 56-58 (-OCH₃) |

| IR (KBr, cm⁻¹) | ν: 2150-2160 (strong, sharp, -SCN stretch), 1510-1530 & 1340-1360 (strong, NO₂ asymmetric and symmetric stretch), 1250-1270 (C-O-C stretch), 3100-3000 (Ar C-H stretch) |

| Mass Spectrometry (EI) | m/z: 210 (M⁺), 180 (M⁺ - NO), 164 (M⁺ - NO₂), 152 (M⁺ - SCN) |

Hypothesized Biological Activity and Signaling Pathway

Potential Biological Roles

Organic thiocyanates and nitroaromatic compounds are classes of molecules known for a wide range of biological activities.[5][6][7][8][9][10][11][12]

-

Antimicrobial Activity: Many nitroaromatic compounds, particularly nitrofurans and nitroimidazoles, are used as antibiotics. Their mechanism often involves the enzymatic reduction of the nitro group within microbial cells to form reactive nitroso and hydroxylamine intermediates.[5][6] These reactive species can damage cellular macromolecules, including DNA, leading to cell death.[13] Organic thiocyanates have also demonstrated antibacterial and antifungal properties.[9][10]

-

Anticancer Activity: The hypoxic environment of solid tumors can facilitate the reduction of nitroaromatic compounds by nitroreductase enzymes that are often overexpressed in cancer cells.[13] This makes them potential candidates for hypoxia-activated prodrugs. The reactive intermediates generated upon reduction can induce oxidative stress and DNA damage, leading to apoptosis of cancer cells.

-

Host Defense and Antioxidant Properties: The thiocyanate ion (SCN⁻) itself is a component of the innate immune system, where it is oxidized by peroxidases to generate antimicrobial compounds.[14]

Given these precedents, this compound is hypothesized to possess potential antimicrobial and/or anticancer properties, likely functioning as a prodrug that is activated by nitroreductases.

Hypothesized Signaling Pathway for Cytotoxicity

The proposed mechanism of action involves the intracellular reduction of the nitro group, leading to a cascade of events that culminate in cell death.

Caption: Hypothesized signaling pathway for cytotoxicity.

Experimental Workflow for Synthesis and Characterization

A logical workflow is essential for the successful synthesis, purification, and characterization of this compound.

References

- 1. Synthesis routes of 4-Methoxy-2-nitroaniline [benchchem.com]

- 2. Preparation method of 4-methoxy-2-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]

- 3. 4-Methoxy-2-nitroaniline | CAS 96-96-8 Pharma Intermediate [punagri.com]

- 4. scbt.com [scbt.com]

- 5. mdpi.com [mdpi.com]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Recent progress of direct thiocyanation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. svedbergopen.com [svedbergopen.com]

- 14. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on 4-Methoxy-2-nitrophenylthiocyanate and Its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-methoxy-2-nitrophenylthiocyanate and its structural analogs, with a particular focus on the closely related and more extensively documented isomer, 2-methoxy-4-nitrophenyl isothiocyanate. This document details synthetic methodologies, potential biological activities, and available quantitative data. While specific data for this compound remains scarce, this guide extrapolates from known structure-activity relationships of related nitroaromatic and isothiocyanate compounds to provide insights into its potential applications in drug discovery and development. The guide includes detailed experimental protocols for the synthesis of relevant precursors and analogs, quantitative data where available, and visualizations of synthetic pathways to aid in research and development efforts.

Introduction

The scaffold of substituted phenylthiocyanates and their isothiocyanate isomers has garnered significant interest in medicinal chemistry due to a wide range of observed biological activities. These activities include potential anticancer, antimicrobial, and anti-inflammatory properties. The presence of a methoxy and a nitro group on the phenyl ring, as in the case of this compound, can significantly influence the electronic and steric properties of the molecule, thereby modulating its biological activity. This guide focuses on the synthesis and potential biological relevance of this compound and its structural analogs, providing a foundational resource for researchers in the field.

Synthesis of this compound and Its Analogs

Direct synthetic routes and experimental data for this compound are not extensively reported in the current literature. However, its synthesis can be conceptually approached through established methods for introducing a thiocyanate group onto an aromatic ring, starting from the readily available precursor, 4-methoxy-2-nitroaniline.

A plausible synthetic strategy is the Sandmeyer thiocyanation reaction. This involves the diazotization of 4-methoxy-2-nitroaniline followed by treatment with a thiocyanate salt, typically in the presence of a copper(I) catalyst.

Diagram of Proposed Synthesis:

Caption: Proposed Sandmeyer thiocyanation of 4-methoxy-2-nitroaniline.

Synthesis of a Key Precursor: N-(4-Methoxy-2-nitrophenyl)acetamide

A common intermediate in the synthesis of related analogs is N-(4-methoxy-2-nitrophenyl)acetamide, which can be prepared by the acetylation of 4-methoxy-2-nitroaniline.

Experimental Protocol: Synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide [1]

-

Reaction Setup: Dissolve 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline in 30 ml of glacial acetic acid.

-

Acetylation: Add 2.46 g (24 mmol) of acetic anhydride to the solution.

-

Reaction Conditions: Stir the reaction mixture continuously for 18 hours at room temperature.

-

Work-up: Dry the mixture under vacuum.

-

Purification: Recrystallize the resulting residue twice from an aqueous solution to yield purified N-(4-methoxy-2-nitrophenyl)acetamide.

Synthesis of a Structural Analog: 2-Methoxy-4-nitrophenyl Isothiocyanate

The structural isomer, 2-methoxy-4-nitrophenyl isothiocyanate, is commercially available and its synthesis from the corresponding amine is a well-established transformation. A general method involves the reaction of the primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.

Diagram of Isothiocyanate Synthesis:

Caption: General synthesis of isothiocyanates from primary amines.

Biological Activity and Structure-Activity Relationships

While specific biological data for this compound is lacking, the broader classes of isothiocyanates and nitroaromatic compounds have been extensively studied, providing a basis for predicting potential activities.

Anticancer Potential

Isothiocyanates are well-documented as potential cancer chemopreventive agents. Their mechanisms of action are often multifactorial and can include the induction of phase II detoxification enzymes, inhibition of cell proliferation, and induction of apoptosis.

Structure-activity relationship (SAR) studies on arylalkyl isothiocyanates have shown that the length of the alkyl chain and the nature of the aromatic substitution can significantly impact their inhibitory potency against carcinogen-induced lung tumorigenesis.[2][3] For instance, increasing the alkyl chain length from benzyl to 4-phenylbutyl and 6-phenylhexyl isothiocyanate led to greater inhibitory activity.[2]

The presence of a nitro group on the phenyl ring can also contribute to biological activity. Nitroaromatic compounds are known to undergo metabolic reduction to form reactive intermediates that can exert cytotoxic effects. The precise positioning of the nitro and methoxy groups on the phenyl ring of this compound would be expected to influence its electronic properties and, consequently, its interaction with biological targets.

Diagram of Potential Anticancer Mechanisms of Isothiocyanates:

Caption: Potential anticancer mechanisms of isothiocyanate analogs.

Antimicrobial Potential

Isothiocyanates have demonstrated broad-spectrum antimicrobial activity against various pathogens.[4][5] The antimicrobial efficacy of isothiocyanates is influenced by their chemical structure. For example, benzyl isothiocyanate has been shown to be highly effective against methicillin-resistant Staphylococcus aureus (MRSA).[6] The mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.

The presence of a nitro group, as in nitrothiophenes, has also been correlated with antibacterial activity, with the mode of action potentially involving nucleophilic attack by intracellular thiols.[7] Therefore, it is plausible that this compound and its analogs could exhibit antimicrobial properties.

Quantitative Data

Specific quantitative biological data for this compound or its direct analogs is not available in the reviewed literature. However, data for related compounds can provide a point of reference.

Table 1: Antimicrobial Activity of Selected Isothiocyanates against MRSA [6]

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Benzyl isothiocyanate | 2.9 - 110 |

| Allyl isothiocyanate | Varies |

| 2-Phenylethyl isothiocyanate | Varies |

Note: The MIC values for Allyl and 2-Phenylethyl isothiocyanate were reported to be variable depending on the MRSA isolate.

Conclusion

This technical guide has synthesized the available information on this compound and its structural analogs. While direct experimental data on the target compound is limited, a clear path for its synthesis via the Sandmeyer reaction of 4-methoxy-2-nitroaniline is proposed. The commercially available isomer, 2-methoxy-4-nitrophenyl isothiocyanate, serves as a valuable surrogate for preliminary biological investigations.

Based on the well-established anticancer and antimicrobial properties of the isothiocyanate and nitroaromatic pharmacophores, it is reasonable to hypothesize that this compound and its analogs represent a promising area for further research in drug discovery. Future work should focus on the synthesis and rigorous biological evaluation of these compounds to determine their specific activities and mechanisms of action. The experimental protocols and structure-activity relationship insights provided in this guide offer a solid foundation for such endeavors. Researchers are encouraged to explore the synthetic routes outlined and to perform comprehensive in vitro and in vivo studies to unlock the therapeutic potential of this class of compounds.

References

- 1. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of arylalkyl isothiocyanates for the inhibition of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolism and the modulation of xenobiotic-metabolizing enzymes in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The antibacterial properties of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity relationships in nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of 4-Methoxy-2-nitrophenylthiocyanate

To: Researchers, scientists, and drug development professionals

Subject: Comprehensive Review of the Biological Activity of 4-Methoxy-2-nitrophenylthiocyanate

This technical guide aims to provide a thorough overview of the biological activity of the chemical compound this compound. A comprehensive search of publicly available scientific literature and databases has been conducted to assemble all pertinent information regarding its mechanism of action, quantitative biological data, and associated experimental protocols.

Following an extensive investigation, it has been determined that there is currently no available scientific literature detailing the biological activity of this compound. Searches for this specific compound, as well as broader terms including "nitrophenylthiocyanates" and derivatives, did not yield any studies reporting on its bioactivity, mechanism of action, or any quantitative data from biological assays.

While no direct information was found for this compound, research has been conducted on structurally related compounds that possess the 4-methoxy-2-nitrophenyl core structure. For instance, the compound N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide has been synthesized and characterized.[1] Compounds within the broader class of sulfonamides are known to exhibit a wide range of biological activities, including antibacterial, anti-leishmanial, anti-inflammatory, and anti-cancer properties.[1]

The nitro group is a well-known pharmacophore and is present in many biologically active molecules. Nitro compounds display a wide spectrum of activities such as antineoplastic, antibiotic, and antihypertensive effects.[2] The biological activity is often attributed to the ability of the nitro group to undergo bioreduction to form reactive nitroso, hydroxylamino, and amino derivatives which can interact with cellular macromolecules.[2]

Similarly, various methoxyphenyl derivatives have been investigated for their therapeutic potential. For example, some methoxy derivatives of resveratrol have shown anti-platelet and anti-cancer effects.[3] The presence of a methoxy group can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Given the absence of specific data for this compound, this guide cannot provide the requested quantitative data tables, detailed experimental protocols, or signaling pathway diagrams. The lack of published research indicates that this compound may be a novel chemical entity that has not yet been subjected to biological evaluation, or the results of such studies have not been made public.

Therefore, this document serves to highlight a gap in the current scientific knowledge. The biological activities of related compounds suggest that this compound could potentially exhibit interesting pharmacological properties. Future research, should it be undertaken, would be necessary to elucidate its biological profile. We recommend that researchers interested in this molecule consider de novo synthesis and a comprehensive screening program to determine its potential bioactivities. This could involve a range of assays, such as:

-

Cytotoxicity assays against various cancer cell lines.

-

Antimicrobial assays against a panel of pathogenic bacteria and fungi.

-

Enzyme inhibition assays targeting key enzymes involved in disease pathways.

-

In vivo studies in animal models to assess efficacy and toxicity.

Until such studies are performed and their results published, the biological activity of this compound remains unknown. We will continue to monitor the scientific literature and will update this guidance should any relevant information become available.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Methoxy-2-nitrophenylthiocyanate

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is fundamental to its successful application. This guide provides a detailed overview of the solubility and stability of 4-Methoxy-2-nitrophenylthiocyanate, a compound of interest in various research domains. Due to the limited availability of specific experimental data for this compound in public literature, this document also outlines comprehensive, standard experimental protocols for determining these crucial parameters.

Physicochemical Properties

A summary of the available physicochemical data for 4-Methoxy-2-nitrophenyl isothiocyanate and a closely related isomer is presented below. This information is crucial for anticipating its behavior in various experimental settings.

| Property | 4-Methoxy-2-nitrophenyl isothiocyanate | 2-Methoxy-4-nitrophenyl isothiocyanate |

| CAS Number | 23165-60-8 | 190774-55-1[1] |

| Molecular Formula | C8H6N2O3S[2] | C8H6N2O3S[1][2] |

| Molecular Weight | 210.21 g/mol [2] | 210.21 g/mol [2] |

| Appearance | Not specified | Yellow to green to red to brown powder or lumps[1] |

| Melting Point | Not specified | 105.0-115.0 °C[1] or 106-109 °C |

| Purity | 97% | ≥96.0% (GC)[1] or 95% |

Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability. The molecular structure of this compound, featuring both polar (nitro group) and non-polar (phenyl ring, methoxy group) moieties, suggests a complex solubility profile. It is anticipated to have low solubility in aqueous solutions and higher solubility in organic solvents.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

1. Materials and Reagents:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO))

-

Vials with screw caps

-

Shaker or rotator

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Analytical balance

2. Procedure:

-

An excess amount of this compound is added to a known volume of the selected solvent in a vial.

-

The vials are tightly sealed and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the samples are allowed to stand to allow for the sedimentation of undissolved solids.

-

The suspensions are then centrifuged at a high speed to pellet any remaining solid material.

-

A clear aliquot of the supernatant is carefully removed.

-

The concentration of the dissolved compound in the supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

The solubility is expressed in units such as mg/mL or µg/mL.

Qualitative Solubility Assessment

A preliminary assessment of solubility can be performed by observing the dissolution of a small amount of the compound in various solvents.

1. Procedure:

-

Place approximately 1-5 mg of this compound into separate test tubes.

-

Add 1 mL of the desired solvent (e.g., water, 5% HCl, 5% NaOH, ethanol, acetone) to each test tube.[3]

-

Vortex or shake the tubes vigorously for 30 seconds.[4]

-

Visually inspect for the complete dissolution of the solid.

Presentation of Solubility Data

Quantitative solubility data should be presented in a clear and organized manner.

| Solvent | Temperature (°C) | pH | Solubility (mg/mL) | Analytical Method |

| Water | 25 | 7.0 | HPLC | |

| PBS | 37 | 7.4 | HPLC | |

| Ethanol | 25 | N/A | HPLC | |

| DMSO | 25 | N/A | HPLC |

Stability Profile

Evaluating the chemical stability of this compound is essential to understand its shelf-life and potential degradation pathways under various conditions. The presence of the nitro and thiocyanate functional groups may render the molecule susceptible to degradation.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways under stress conditions.

1. Materials and Reagents:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

UV lamp

-

Oven

-

Stability chambers

-

HPLC system with a photodiode array (PDA) detector

2. Procedure:

-

Acidic Hydrolysis: A solution of the compound in a suitable solvent is treated with an acid (e.g., 0.1 N HCl) and heated.

-

Basic Hydrolysis: A solution of the compound is treated with a base (e.g., 0.1 N NaOH) at room temperature or elevated temperature.

-

Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide, in solution.

-

Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 60-80 °C) for a specified duration.

-

Photostability: The solid compound or its solution is exposed to UV light of a specific wavelength and intensity.

Samples are collected at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Experimental Protocol for Long-Term Stability Studies

Long-term stability studies are performed to establish the shelf-life of the compound under recommended storage conditions.

1. Procedure:

-

Samples of this compound are stored in controlled environmental chambers under specific temperature and humidity conditions (e.g., 25 °C/60% RH, 40 °C/75% RH).[5][6]

-

The frequency of testing for long-term stability is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5][7]

-

At each time point, samples are withdrawn and analyzed for appearance, assay, and the presence of degradation products using a validated stability-indicating method.

Presentation of Stability Data

Stability data should be tabulated to show the change in the compound's properties over time.

| Storage Condition | Time Point (Months) | Appearance | Assay (% of Initial) | Total Degradation Products (%) |

| 25 °C/60% RH | 0 | |||

| 3 | ||||

| 6 | ||||

| 12 | ||||

| 40 °C/75% RH | 0 | |||

| 3 | ||||

| 6 |

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the characterization of a research compound's solubility and stability.

Caption: Workflow for solubility and stability testing.

References

- 1. L12150.06 [thermofisher.com]

- 2. 2-Isothiocyanato-1-methoxy-4-nitrobenzene | C8H6N2O3S | CID 522431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. organicagcentre.ca [organicagcentre.ca]

- 5. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 6. gmpsop.com [gmpsop.com]

- 7. ema.europa.eu [ema.europa.eu]

Technical Guide: Spectroscopic and Synthetic Profile of 4-Methoxy-2-nitrophenylthiocyanate

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methoxy-2-nitrophenylthiocyanate is an organic compound featuring a multifaceted substitution pattern on a benzene ring, including a methoxy group, a nitro group, and a thiocyanate group. This combination of functional groups makes it a potentially interesting molecule in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro and thiocyanate groups, contrasted with the electron-donating methoxy group, creates a unique electronic environment within the molecule. This guide provides a predicted spectroscopic profile and a plausible synthetic route for this compound to aid researchers in its potential synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by analogy to structurally related molecules.

Predicted Infrared (IR) Spectroscopy Data

Table 1: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H Stretch (in -OCH₃) |

| ~ 2160 - 2140 | Strong | S-C≡N Stretch (Thiocyanate)[1][2] |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C Stretch |

| ~ 1520, 1340 | Strong | Asymmetric & Symmetric NO₂ Stretch |

| ~ 1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| ~ 1030 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |

| ~ 850 - 800 | Strong | C-H Out-of-plane Bending (Aromatic) |

Predicted ¹H NMR Spectroscopy Data

Predicted for a solution in CDCl₃ at 400 MHz.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.6 | d | 1H | Aromatic H (ortho to -NO₂) |

| ~ 7.4 - 7.2 | dd | 1H | Aromatic H (para to -NO₂) |

| ~ 7.1 - 6.9 | d | 1H | Aromatic H (ortho to -OCH₃) |

| ~ 3.9 | s | 3H | -OCH₃ |

Predicted ¹³C NMR Spectroscopy Data

Predicted for a solution in CDCl₃ at 100 MHz.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 155 | Aromatic C-OCH₃ |

| ~ 145 - 140 | Aromatic C-NO₂ |

| ~ 130 - 120 | Aromatic C-H |

| ~ 120 - 115 | Aromatic C-H |

| ~ 115 - 110 | Aromatic C-H |

| ~ 112 - 108 | Aromatic C-SCN[3][4] |

| ~ 110 - 105 | S-C≡N (Thiocyanate)[3][4] |

| ~ 56 | -OCH₃ |

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Interpretation |

| ~ 210 | [M]⁺ (Molecular Ion) |

| ~ 194 | [M - O]⁺ |

| ~ 180 | [M - NO]⁺ |

| ~ 164 | [M - NO₂]⁺ |

| ~ 152 | [M - SCN]⁺ |

| ~ 135 | [M - NO₂ - CH₃]⁺ |

| ~ 107 | [M - NO₂ - SCN]⁺ |

Experimental Protocols

The following protocols describe a plausible method for the synthesis and characterization of this compound.

Synthesis of this compound

This proposed synthesis is an electrophilic thiocyanation of 4-methoxy-2-nitroaniline using N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN).[5][6]

Materials:

-

4-Methoxy-2-nitroaniline

-

N-Bromosuccinimide (NBS)

-

Potassium thiocyanate (KSCN)

-

Ethanol

-

Ethyl acetate

-

Water

-

Silica gel (for column chromatography)

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve N-bromosuccinimide (1.0 mmol) in 10 mL of ethanol.

-

To this solution, add potassium thiocyanate (1.1 mmol) and stir the mixture at room temperature for 5 minutes.

-

Add 4-methoxy-2-nitroaniline (1.0 mmol) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, remove the ethanol under reduced pressure.

-

To the residue, add 20 mL of water and extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to yield pure this compound.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

-

The IR spectrum of the purified product would be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

The spectrum would be recorded in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra would be acquired on a 400 MHz (or higher) NMR spectrometer.

-

A sample of the purified compound (~5-10 mg) would be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR spectra would be recorded to determine chemical shifts, multiplicities, and integrations.

-

¹³C NMR spectra would be recorded to identify the chemical shifts of all carbon atoms in the molecule.

Mass Spectrometry (MS):

-

The mass spectrum would be obtained using a mass spectrometer with an electron ionization (EI) source.

-

A dilute solution of the sample in a volatile organic solvent would be introduced into the instrument.

-

The mass-to-charge ratio (m/z) of the molecular ion and fragment ions would be recorded to confirm the molecular weight and fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. 13C NMR of cyanylated flavodoxin from Megasphaera elsdenii and of thiocyanate model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Protein Cyanylation using Aryl Thiocyanates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein cyanylation is a powerful chemical method for the site-specific cleavage of polypeptide chains at cysteine residues. This technique is instrumental in protein sequencing, peptide mapping, and the generation of protein fragments for further analysis or semisynthesis. The process involves the S-cyanylation of a cysteine residue by a thiocyanate-containing reagent, followed by cleavage of the peptide bond N-terminal to the modified cysteine under alkaline conditions.

This document provides detailed application notes and protocols for protein cyanylation, primarily focusing on the well-characterized reagent 2-nitro-5-thiocyanatobenzoic acid (NTCB) . Due to the limited availability of specific data for 4-methoxy-2-nitrophenylthiocyanate (MNPTC), the protocols and data presented here for NTCB can serve as a strong starting point for developing procedures for MNPTC and other analogous aryl thiocyanates. It is crucial to note that reaction conditions should be empirically optimized for each specific protein and reagent.

Principle of the Reaction

The cyanylation and cleavage process occurs in two main steps:

-

S-cyanylation: The sulfhydryl group of a cysteine residue attacks the electrophilic sulfur atom of the aryl thiocyanate reagent (e.g., NTCB), leading to the formation of a thiocyano-cysteine (-S-CN) derivative and the release of the corresponding aryl thiol. This reaction is typically performed at a slightly alkaline pH.

-

Cleavage: Under alkaline conditions (pH > 8), the sulfur of the thiocyano-cysteine is attacked by the carbonyl oxygen of the preceding amino acid residue. This intramolecular displacement leads to the cleavage of the peptide bond and the formation of a C-terminal 2-iminothiazolidine-4-carboxyl residue on the newly formed N-terminal fragment.

Data Presentation

The efficiency of cyanylation and subsequent cleavage can be influenced by several factors including pH, temperature, reaction time, and the specific amino acid sequence around the cysteine residue. The following table summarizes typical reaction conditions and expected outcomes based on studies with NTCB.

| Parameter | Cyanylation Step | Cleavage Step | Notes |

| Reagent | 2-nitro-5-thiocyanatobenzoic acid (NTCB) | - | A 5- to 10-fold molar excess over total cysteine residues is a common starting point. |

| pH | 7.0 - 8.5 | 9.0 - 12.0 | Optimal pH for cleavage is significantly higher than for cyanylation.[1] |

| Temperature | Room Temperature (20-25 °C) | 37 - 50 °C | Higher temperatures can accelerate both cleavage and potential side reactions. |

| Duration | 1 - 4 hours | 1 - 16 hours | Reaction times are protein-dependent and should be optimized. |

| Typical Cleavage Yield | - | 50 - 80% | Yields can be lower for certain amino acid sequences preceding the cysteine (e.g., Pro-Cys).[1] |

| Common Side Reactions | - | β-elimination, Carbamylation of lysines | β-elimination is more pronounced at higher pH and with certain preceding residues.[2] |

Experimental Protocols

Materials

-

Protein sample containing at least one cysteine residue

-

2-nitro-5-thiocyanatobenzoic acid (NTCB)

-

Tris-HCl buffer (for cyanylation)

-

Sodium borate buffer or ammonium hydroxide (for cleavage)

-

Guanidine hydrochloride (GuHCl) or Urea (for denaturation, optional)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds

-

Iodoacetamide or iodoacetic acid for alkylation of non-target cysteines (optional)

-

Desalting column or dialysis tubing

-

SDS-PAGE analysis equipment

-

Mass spectrometer for analysis of cleavage products

Protocol 1: Two-Step Cyanylation and Cleavage of a Purified Protein

This protocol is suitable for purified proteins where disulfide bonds, if present, are first reduced.

1. Protein Preparation (Reduction and Denaturation):

a. Dissolve the protein sample in a buffer containing 6 M GuHCl or 8 M Urea, 100 mM Tris-HCl, pH 8.0. b. Add DTT to a final concentration of 10 mM. c. Incubate at 37 °C for 1 hour to ensure complete reduction of disulfide bonds. d. (Optional) To prevent re-oxidation, alkylate the cysteine residues that are not intended for cleavage. Add iodoacetamide to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes. e. Remove excess reducing and alkylating agents by dialysis against the cyanylation buffer or by using a desalting column.

2. S-cyanylation Reaction:

a. Adjust the protein solution to the cyanylation buffer (e.g., 100 mM Tris-HCl, pH 8.0). b. Prepare a fresh stock solution of NTCB (e.g., 100 mM in a suitable organic solvent like DMSO). c. Add a 5- to 10-fold molar excess of NTCB over the total concentration of free cysteine residues to the protein solution. d. Incubate at room temperature for 1-4 hours with gentle agitation.

3. Cleavage Reaction:

a. After cyanylation, remove excess NTCB by dialysis or desalting into the cleavage buffer. b. Adjust the pH of the cyanylated protein solution to 9.0 - 11.0 using a suitable alkaline buffer (e.g., 50 mM sodium borate, pH 9.0) or by adding ammonium hydroxide.[1] c. Incubate the reaction mixture at 37 °C for 12-16 hours. The optimal time should be determined empirically. d. Stop the reaction by lowering the pH (e.g., by adding acetic acid) or by preparing the sample for analysis.

4. Analysis:

a. Analyze the cleavage products by SDS-PAGE to visualize the resulting protein fragments. b. For detailed analysis of cleavage efficiency and identification of fragments, use mass spectrometry techniques such as MALDI-TOF or LC-MS/MS.

Protocol 2: In-gel Cyanylation and Cleavage

This protocol is useful for proteins separated by SDS-PAGE.

1. Protein Separation and Reduction:

a. Separate the protein sample by SDS-PAGE. b. Excise the protein band of interest. c. Destain the gel piece with a suitable destaining solution (e.g., 50% acetonitrile in 25 mM ammonium bicarbonate). d. Dehydrate the gel piece with 100% acetonitrile. e. Reduce the protein within the gel piece by incubating with 10 mM DTT in 100 mM ammonium bicarbonate at 56 °C for 1 hour. f. Remove the DTT solution and alkylate with 55 mM iodoacetamide in 100 mM ammonium bicarbonate in the dark at room temperature for 45 minutes. g. Wash the gel piece with 100 mM ammonium bicarbonate and dehydrate with acetonitrile.

2. In-gel Cyanylation:

a. Rehydrate the gel piece in a solution of NTCB (e.g., 1 mg/mL) in 100 mM Tris-HCl, pH 8.0. b. Incubate at room temperature for 2-4 hours.

3. In-gel Cleavage:

a. Remove the NTCB solution and wash the gel piece thoroughly with water and then with the cleavage buffer (e.g., 50 mM sodium borate, pH 9.0). b. Add the cleavage buffer to the gel piece. c. Incubate at 37 °C overnight.

4. Peptide Extraction and Analysis:

a. Extract the cleaved peptides from the gel piece using a series of acetonitrile and formic acid extractions. b. Pool the extracts, dry them in a vacuum centrifuge, and resuspend in a suitable solvent for mass spectrometry analysis.

Visualizations

Caption: Chemical mechanism of protein cyanylation and cleavage.

Caption: Experimental workflow for protein cyanylation.

Troubleshooting and Considerations

-

Incomplete Cleavage: This is a common issue.[2] Increase the incubation time or temperature for the cleavage step. Ensure the pH is sufficiently alkaline. Some sequences, particularly with proline preceding cysteine, are resistant to cleavage.[1]

-

Side Reactions: At high pH, β-elimination can compete with cleavage, leading to a dehydroalanine residue. Carbamylation of lysine residues can also occur if urea is used as a denaturant and is not sufficiently removed.[2]

-

Precipitation: Proteins may precipitate at high pH or in the presence of organic solvents. Ensure adequate buffering and consider the use of detergents if necessary.

-

Reagent Stability: NTCB and similar reagents should be stored under desiccated conditions and stock solutions should be prepared fresh.

By following these guidelines and optimizing the reaction conditions for your specific protein of interest, protein cyanylation can be a highly effective tool for protein chemistry and proteomics research.

References

Application Notes and Protocols for Disulfide Bond Cleavage using 4-Methoxy-2-nitrophenylthiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cleavage of disulfide bonds is a critical step in various proteomics and drug development workflows, including protein sequencing, determination of protein structure, and the analysis of cysteine-based modifications. 4-Methoxy-2-nitrophenylthiocyanate (MNT) is an aryl thiocyanate that can be employed for the specific chemical cleavage of peptide backbones at cysteine residues. This process involves a two-step reaction: the cyanylation of the thiol group of a cysteine residue, followed by cleavage of the adjacent peptide bond under specific conditions. For proteins containing disulfide bonds, a preliminary reduction step is required to generate free cysteine residues that can then react with MNT. The presence of the nitrophenyl group provides a chromophoric handle that can be used for the spectrophotometric quantification of the reaction.

These application notes provide a detailed protocol for the use of this compound for the cleavage of disulfide bonds in peptides and proteins.

Mechanism of Action

The cleavage of a peptide backbone at a cysteine residue using this compound proceeds through a well-established mechanism analogous to that of other aryl thiocyanates like 2-nitro-5-thiocyanobenzoic acid (NTCB).[1] The overall process can be divided into three main stages:

-

Reduction of the Disulfide Bond: The stable disulfide bond is first reduced to yield two free thiol (-SH) groups. This is typically achieved using a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

-

Cyanylation of the Cysteine Thiol: The free thiol group of the cysteine residue acts as a nucleophile and attacks the electrophilic sulfur atom of this compound. This results in the formation of a S-cyanocysteine residue and the release of 4-methoxy-2-nitrothiophenol.

-

Peptide Bond Cleavage: Under specific pH conditions, the S-cyanocysteine residue undergoes an intramolecular cyclization. The nitrogen atom of the cyano group attacks the carbonyl carbon of the preceding peptide bond, leading to the cleavage of the polypeptide chain and the formation of an N-acyl-2-iminothiazolidine ring at the N-terminus of the newly formed peptide fragment.

Data Presentation

Table 1: Recommended Reagent Concentrations and Ratios

| Reagent | Stock Concentration | Final Concentration | Molar Ratio (relative to Disulfide Bonds) |

| Protein/Peptide | 1-10 mg/mL | 0.1-1 mg/mL | 1 |

| Dithiothreitol (DTT) | 1 M | 10-50 mM | 10-50 fold excess |

| This compound | 50 mM in DMSO | 1-5 mM | 5-20 fold excess over thiols |

| Guanidine HCl | 8 M | 6 M | - |

| Tris-HCl Buffer (Reduction) | 1 M, pH 8.5 | 100 mM | - |

| Borate Buffer (Cleavage) | 1 M, pH 9.0 | 200 mM | - |

Table 2: Typical Reaction Conditions and Yields (based on similar aryl thiocyanates)

| Step | Parameter | Value | Expected Yield/Efficiency |

| Reduction | Temperature | 37 °C | > 95% reduction |

| Time | 1-2 hours | ||

| Cyanylation | Temperature | 25 °C (Room Temperature) | > 90% cyanylation |

| Time | 30-60 minutes | ||

| Cleavage | Temperature | 37-50 °C | 70-90% cleavage efficiency |

| Time | 12-24 hours |

Note: The expected yields are based on data reported for analogous reagents like NTCB. Actual yields may vary depending on the specific protein or peptide.

Experimental Protocols

Materials

-

Protein or peptide sample containing disulfide bonds

-

This compound (MNT)

-

Dithiothreitol (DTT)

-

Guanidine Hydrochloride (GuHCl)